molecular formula C23H24N4O2 B6945858 N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide

N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide

Cat. No.: B6945858
M. Wt: 388.5 g/mol
InChI Key: BIGZMYWHUQLTOS-UHFFFAOYSA-N
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Description

N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a quinoline ring, a pyridine ring, and a piperidine ring

Properties

IUPAC Name

N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15-13-19(18-8-6-11-25-21(18)16(15)2)26-22(28)20-9-3-4-12-27(20)23(29)17-7-5-10-24-14-17/h5-8,10-11,13-14,20H,3-4,9,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZMYWHUQLTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)NC(=O)C3CCCCN3C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 7,8-dimethylquinoline, 3-pyridinecarboxylic acid, and piperidine.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are generally carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon), and at controlled temperatures ranging from 0°C to room temperature.

Industrial Production Methods

For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Introduction of various alkyl or aryl groups at the piperidine nitrogen.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes in catalysis.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-2-carbonyl)piperidine-2-carboxamide: Similar structure but with a different position of the pyridine carbonyl group.

    N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-4-carbonyl)piperidine-2-carboxamide: Another isomer with the pyridine carbonyl group at the 4-position.

Uniqueness

    Structural Features: The specific positioning of the pyridine-3-carbonyl group in N-(7,8-dimethylquinolin-5-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide may confer unique binding properties and reactivity compared to its isomers.

    Biological Activity: The compound’s unique structure may result in distinct biological activities, making it a valuable candidate for specific therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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